molecular formula C16H21ClN4O3S B13875735 Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate

Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B13875735
M. Wt: 384.9 g/mol
InChI Key: CHOMCLFTFUEOCH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thieno[3,2-d]pyrimidine core, and a tert-butyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Properties

Molecular Formula

C16H21ClN4O3S

Molecular Weight

384.9 g/mol

IUPAC Name

tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21ClN4O3S/c1-16(2,3)24-15(23)21-6-4-20(5-7-21)13-12-11(18-14(17)19-13)8-10(9-22)25-12/h8,22H,4-7,9H2,1-3H3

InChI Key

CHOMCLFTFUEOCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=C2SC(=C3)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired production scale. Industrial synthesis often emphasizes efficiency, scalability, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its thieno[3,2-d]pyrimidine core and piperazine ring contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

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